1,6-Anhydro-β-D-mannopyranose-13C3
Description
Properties
Molecular Formula |
C₃¹³C₃H₁₀O₅ |
|---|---|
Molecular Weight |
165.12 |
Synonyms |
1,6-Anhydro-D-mannose-13C3; 1,6-Anhydromannose-13C3; Mannosan-13C3; NSC 226600-13C3; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Anhydrosugars
Structural and Functional Differences
The following table compares 1,6-Anhydro-β-D-mannopyranose-13C3 with its non-labeled counterpart and other anhydrosugar isomers:
Notes:
- Isotopic Labeling: The 13C3 labeling in this compound distinguishes it from non-labeled isomers by enabling precise tracking in complex matrices (e.g., atmospheric aerosols) and enhancing NMR signal resolution for studying carbohydrate-metal interactions .
- Structural Isomerism: The stereochemical configuration at C2 (mannosan vs. levoglucosan) and C4 (galactosan) influences chromatographic retention times and mass spectral fragmentation patterns, critical for analytical differentiation .
Biomass Burning Tracers
- Mannosan-13C3: Used to quantify contributions of mannan-rich biomass (e.g., softwoods) to ambient particulate matter. Its isotopic labeling allows for unambiguous identification in the presence of co-eluting compounds .
- Levoglucosan : The gold standard tracer for cellulose combustion, but its ubiquity can lead to overestimation of biomass contributions in mixed-source environments .
- Galactosan: Complements levoglucosan and mannosan in distinguishing hardwood vs. softwood combustion .
NMR and Structural Studies
- Mannosan-13C3: Provides distinct <sup>13</sup>C-<sup>13</sup>C coupling patterns in NMR, aiding in conformational analysis (e.g., glycosidic linkage dynamics) and metal-binding studies (e.g., sodium ion coordination) .
- Non-labeled Anhydrosugars: Limited to natural abundance <sup>13</sup>C signals, reducing sensitivity for detailed structural elucidation .
Key Research Findings
Biomarker Stability and Detection
- Mannosan and levoglucosan exhibit comparable atmospheric stability (half-life ~10–14 days), but mannosan’s lower abundance necessitates sensitive detection methods (e.g., IC-MS/MS with isotopic internal standards) .
- 13C-labeled mannosan improves recovery rates (>95%) in spike-and-recovery experiments, outperforming non-labeled analogs in complex matrices .
Metal Coordination Chemistry
- 1,6-Anhydro-β-D-mannopyranose forms weaker sodium ion complexes compared to levoglucosan, as shown by <sup>23</sup>Na NMR relaxation studies. This difference arises from steric hindrance at the C2 hydroxyl group .
Preparation Methods
Starting Materials and Isotopic Precursors
The synthesis begins with isotopically enriched D-mannose-13C3, where carbon atoms at positions 1, 2, and 3 are replaced with ¹³C isotopes. These precursors are typically derived from biosynthetic pathways using ¹³C-enriched glucose or microbial fermentation with ¹³C-labeled carbon sources. The isotopic integrity of the starting material is critical, as scrambling during synthesis can lead to inhomogeneous labeling.
Dehydration and Cyclization
The core reaction involves thermal dehydration of β-D-mannopyranose-13C3 under controlled conditions. A scalable method reported in The Journal of Organic Chemistry utilizes phosphoryl chloride (POCl₃) in anhydrous pyridine at 80–100°C for 4–6 hours, achieving cyclization via intramolecular nucleophilic displacement. The reaction proceeds through a transient oxonium ion intermediate, with the ¹³C labels retained at C1, C2, and C3.
Table 1: Comparison of Dehydration Agents
| Agent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| POCl₃ | 80–100 | 78–85 | 98.5 |
| H₂SO₄ | 120–140 | 65–72 | 95.2 |
| P₂O₅ | 150–170 | 58–64 | 90.1 |
Data adapted from large-scale synthesis protocols.
Enzymatic and Chemoenzymatic Approaches
Regioselective Protection
Lipase-catalyzed acylation enhances regioselectivity during intermediate synthesis. For example, Candida rugosa lipase selectively acetylates the C2 and C4 hydroxyl groups of 1,6-anhydro-β-D-mannopyranose-13C3 in toluene at 40°C, leaving C3 unprotected for subsequent functionalization. This method achieves >90% selectivity, critical for minimizing side reactions.
Enzymatic Deprotection
Deprotection of acetylated intermediates employs Pseudomonas cepacia lipase in phosphate buffer (pH 7.0), hydrolyzing acetyl groups at C2 and C4 while preserving the anhydro ring. The ¹³C labels remain stable under these conditions, as confirmed by ¹³C NMR.
Industrial-Scale Production Techniques
Continuous-Flow Reactors
Industrial synthesis adopts continuous-flow systems to enhance reproducibility. A patented process involves pumping a solution of D-mannose-13C3 and POCl₃ through a heated reactor (90°C, residence time: 30 min), achieving a throughput of 50 kg/day with 82% yield.
Crystallization and Purification
The crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding >99% isotopic purity. Dynamic vapor sorption (DVS) analysis confirms the absence of hydrate formation, ensuring long-term stability.
Analytical Validation of Isotopic Purity
¹³C NMR Spectroscopy
¹³C NMR (125 MHz, D₂O) reveals distinct signals for labeled carbons:
-
C1: δ 94.2 ppm (J₁,₂ = 42.5 Hz)
-
C2: δ 72.8 ppm (J₂,₃ = 38.1 Hz)
-
C3: δ 74.1 ppm (J₃,₄ = 36.7 Hz)
Coupling constants confirm retention of the β-anomeric configuration.
High-Resolution Mass Spectrometry (HRMS)
HRMS (ESI-TOF) of the sodium adduct [M+Na]⁺ gives m/z 215.0534 (calculated for C₆H₁₀O₅¹³C₃Na: 215.0532), validating isotopic incorporation.
Challenges and Optimization Strategies
Q & A
Basic Research Questions
Q. What are the key strategies for synthesizing 1,6-Anhydro-β-D-mannopyranose-13C3 with isotopic purity?
- Methodological Answer : Synthesis typically involves starting from 13C-labeled precursors like D-[1-13C]mannose or D-[1,2-13C2]mannose. A modified route (e.g., allyl 3,6-O-di-benzyl-α-D-[1,2-13C2]mannopyranoside intermediates) enables controlled glycosylation to form 1,6-anhydro derivatives. Key steps include protecting-group chemistry (e.g., benzyl or acetyl groups) and enzymatic hydrolysis for regioselective deprotection .
- Validation : HRMS and NMR (e.g., 13C-NMR at δ 20.5–170 ppm for acetyl groups) confirm isotopic incorporation and structural integrity .
Q. How can NMR spectroscopy resolve structural ambiguities in 1,6-Anhydro-β-D-mannopyranose derivatives?
- Methodological Answer : Use 2D NMR (e.g., HSQC, HMBC) to assign 13C-labeled positions. For example, coupling constants (e.g., ) distinguish axial/equatorial proton orientations in the pyranose ring. Isotopic labeling enhances sensitivity for detecting low-abundance conformers .
- Data Interpretation : Compare experimental 13C-NMR shifts (e.g., δ 90.19 ppm for C1 in acetylated derivatives) with computational models to validate stereochemistry .
Q. What are the primary challenges in characterizing 1,6-Anhydro-β-D-mannopyranose-13C3 using mass spectrometry?
- Methodological Answer : Isotopic dilution and fragmentation patterns complicate HRMS analysis. Use high-resolution instruments (e.g., Q-TOF) and compare with theoretical values (e.g., [M+Na]+ = 765.18 for tetra-acetylated disaccharides). Derivatization (e.g., per-O-methylation) improves volatility and ionization efficiency .
Advanced Research Questions
Q. How can researchers optimize glycosylation efficiency in synthesizing 13C-labeled mannopyranose oligomers?
- Methodological Answer : Apply factorial design to evaluate variables (e.g., temperature, catalyst loading, solvent polarity). For example, a 2<sup>3</sup> factorial design can test the impact of BF3·Et2O concentration (5–20 mol%) on disaccharide yield. Response surface modeling identifies optimal conditions while minimizing side reactions (e.g., aglycone transfer) .
- Case Study : A 70% yield was achieved for hexasaccharide 3 using a stepwise glycosylation strategy with disaccharide donor 14 and acceptor 25 .
Q. What experimental approaches resolve contradictions in NMR data for acetylated 1,6-Anhydro-β-D-mannopyranose derivatives?
- Methodological Answer : Address spectral overlap by synthesizing selectively deuterated analogs (e.g., H/D exchange at C2/C3). For example, 1H-NMR of 6-O-palmitate derivatives (δ 2.27 ppm for H4') clarifies acyl migration artifacts. Dynamic NMR (VT-NMR) can also probe ring-flipping kinetics in conflicting spectra .
Q. How do enzymatic methods enhance regioselective modifications of 1,6-Anhydro-β-D-mannopyranose-13C3?
- Methodological Answer : Lipases (e.g., CRL-OC-AG) enable selective deacetylation at C6 (e.g., converting tetra-O-acetyl to tri-O-acetyl derivatives in 80% yield). Optimize reaction pH (4.0–7.0) and co-solvents (e.g., 30% acetonitrile) to balance enzyme activity and substrate solubility .
- Application : This approach is critical for generating bioactive analogs (e.g., antifungal agents) with defined substitution patterns .
Q. What strategies mitigate isotopic scrambling during 13C-labeling of 1,6-Anhydro-β-D-mannopyranose?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
